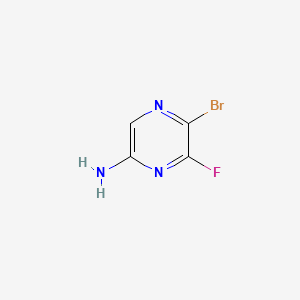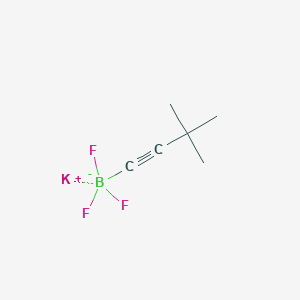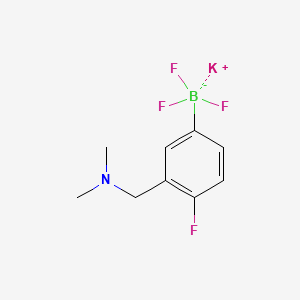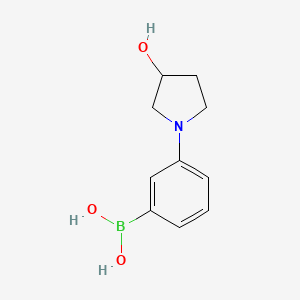
(4-Methylpentyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpentyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpentyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Miyaura borylation, which involves the reaction of an alkyl halide with a diboron reagent in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure precise control over reaction conditions, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions: (4-Methylpentyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
科学的研究の応用
(4-Methylpentyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of sensors for detecting sugars and other biomolecules due to its ability to form reversible covalent complexes with diols.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and hydrogels, which benefit from the unique properties of boronic acids.
作用機序
The mechanism by which (4-Methylpentyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, transferring its organic group to the palladium and forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid.
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Comparison: (4-Methylpentyl)boronic acid is unique due to its specific alkyl chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to phenylboronic acid, which has an aromatic ring, this compound may exhibit different steric and electronic properties, affecting its behavior in synthetic applications.
特性
分子式 |
C6H15BO2 |
|---|---|
分子量 |
130.00 g/mol |
IUPAC名 |
4-methylpentylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-6(2)4-3-5-7(8)9/h6,8-9H,3-5H2,1-2H3 |
InChIキー |
JVZAAQSKNWTFNV-UHFFFAOYSA-N |
正規SMILES |
B(CCCC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)


![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)

![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)
